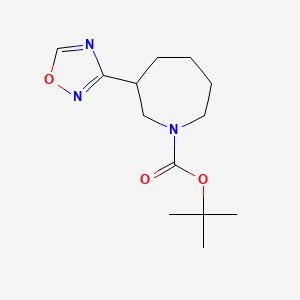

Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate

Description

Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate is a heterocyclic organic compound characterized by a seven-membered azepane ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders or enzyme modulation . Its CAS number, 2940939-18-2, distinguishes it from structurally related analogs. The 1,2,4-oxadiazole ring is notable for its metabolic stability and hydrogen-bonding capacity, which can influence binding affinity in drug-receptor interactions .

Properties

Molecular Formula |

C13H21N3O3 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-7-5-4-6-10(8-16)11-14-9-18-15-11/h9-10H,4-8H2,1-3H3 |

InChI Key |

HVBLPLDVLDKSSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NOC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate generally involves two major stages:

Formation of the 1,2,4-oxadiazole ring: This is commonly achieved by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., esters or acid chlorides) under dehydrating conditions.

Introduction of the azepane ring and tert-butyl carbamate protection: The azepane ring is typically introduced via nucleophilic substitution or ring closure reactions starting from appropriate amino alcohol or amino acid precursors. The tert-butyl group is introduced as a protecting group on the nitrogen atom of the azepane ring by esterification with tert-butyl chloroformate or via Boc-protected azepane intermediates.

A representative synthetic sequence is:

Synthesis of amidoxime intermediate: Starting from a nitrile precursor, the amidoxime is formed by reaction with hydroxylamine.

Cyclization to 1,2,4-oxadiazole: Amidoxime reacts with a carboxylic acid derivative under dehydrating agents (e.g., phosphorus oxychloride, carbodiimides) to form the oxadiazole ring.

Azepane ring formation and Boc protection: The azepane ring is constructed or introduced, and the nitrogen atom is protected with a tert-butoxycarbonyl group to enhance solubility and stability.

Industrial Production Considerations

For scale-up and industrial production, the synthetic route is optimized to improve yield, purity, and safety:

Use of continuous flow reactors to control reaction parameters precisely.

Employment of catalytic systems to reduce reaction times and improve selectivity.

High-throughput screening to identify optimal solvents, temperatures, and reagent concentrations.

Implementation of green chemistry principles to minimize waste and hazardous reagents.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base (e.g., NaOH) | Usually in aqueous or alcoholic medium |

| Oxadiazole ring cyclization | Carboxylic acid derivative + dehydrating agent (POCl3, EDC) | Elevated temperature, inert atmosphere |

| Azepane ring introduction | Nucleophilic substitution, e.g., alkylation with azepane derivatives | Solvent: DMF or THF; base: K2CO3 or NaH |

| Boc protection | tert-Butyl chloroformate, base (e.g., triethylamine) | Room temperature to mild heating |

Chemical Reactions Analysis

The compound can undergo various transformations, which are relevant for further functionalization or derivatization:

Oxidation: The oxadiazole ring can be selectively oxidized to N-oxides using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the oxadiazole ring or azepane nitrogen can be achieved with lithium aluminum hydride or sodium borohydride under controlled conditions.

Substitution reactions: Electrophilic or nucleophilic substitutions on the azepane ring or oxadiazole moiety allow for the introduction of diverse substituents, enabling structure-activity relationship studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

Chemical Biology: It is used in bioconjugation reactions and as a ligand in various biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, allowing it to mimic the behavior of these functional groups in biological systems. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1) based on heterocyclic core, substituent positions, and commercial availability.

Analysis of Structural and Functional Divergence

Core Heterocycle Differences :

- Azepane vs. Morpholine : The azepane ring (7-membered) offers greater conformational flexibility compared to the 6-membered morpholine, which contains an oxygen atom that rigidifies the structure. This flexibility may enhance binding to less structured protein pockets in drug design .

- Oxadiazole Position : The 3- vs. 5-position of the oxadiazole substituent alters electronic distribution. The 3-substituted oxadiazole in the target compound may exhibit stronger hydrogen-bond acceptor capacity compared to the 5-substituted analog .

Functional Group Impact: Boc Protection: All compounds share a Boc group, but its steric effects vary with the core structure. For example, the morpholine analog’s compact structure may reduce steric hindrance during synthetic reactions.

Commercial and Synthetic Relevance: The morpholine analog has twice as many suppliers as the target compound, suggesting broader industrial application or simpler synthesis .

Research Findings and Limitations

- This gap limits mechanistic insights into packing patterns or intermolecular interactions.

- Toxicity and Bioactivity: The hydroxy-oxo analog’s low toxicity profile contrasts with the unknown safety of oxadiazole derivatives, which are often explored for their bioactivity (e.g., kinase inhibition) but may carry uncharacterized risks .

Biological Activity

Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate, with the CAS number 2940939-18-2, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

The 1,2,4-oxadiazole ring structure present in this compound is known for its diverse biological activities, particularly antimicrobial effects. Several studies have reported that derivatives of the oxadiazole scaffold exhibit notable antibacterial and antifungal properties.

Key Findings

- Antibacterial Activity : Compounds containing the 1,2,4-oxadiazole moiety have been shown to possess significant antibacterial activity against various strains of bacteria. For instance:

- Antifungal Activity : Research indicates that oxadiazole derivatives can also inhibit fungal growth. For example:

- Antitubercular Effects : Some studies have focused on the antitubercular potential of oxadiazole derivatives:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism. For instance, some studies suggest inhibition of fatty acid biosynthesis pathways by targeting enzymes like enoyl-acyl carrier protein (ACP) reductase .

- Disruption of Cell Membranes : The interaction with bacterial membranes leads to increased permeability and ultimately cell lysis .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antibacterial | Escherichia coli | |

| Antifungal | Candida albicans | |

| Antitubercular | Mycobacterium tuberculosis |

Notable Research

- In a study by Dhumal et al., a series of oxadiazole derivatives were synthesized and tested for their antitubercular activity. The most effective compounds showed promising results in inhibiting both active and dormant forms of M. bovis BCG .

- Another research effort highlighted the synthesis of benzothiazepine derivatives containing an oxadiazole ring, which exhibited broad-spectrum antimicrobial activity superior to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.